molecular formula C10H18ClNO3 B595727 Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride CAS No. 147745-20-8

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride

Cat. No.: B595727
CAS No.: 147745-20-8
M. Wt: 235.708
InChI Key: VIZUCWUZFAWJOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a synthetic organic compound characterized by a cyclohexyl group, an oxo (ketone) moiety, an amino group, and a methyl ester functionality, all bonded to a central propanoate backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. For instance, similar compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) share the cyclohexyl and amino-ester motifs but lack the oxo group, which influences reactivity and solubility .

Properties

IUPAC Name

methyl 2-amino-3-cyclohexyl-3-oxopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUCWUZFAWJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis of Cyclohexenyl Derivatives

Cyclohexyl-containing intermediates are often synthesized via ring-closing metathesis (RCM) using Grubbs catalysts. For example, methyl 3-cyclohexyl-3-oxopropanoate can be prepared by reacting cyclohexanecarboxylic acid chloride with methyl acetoacetate in the presence of pyridine. This method achieves a 62% yield under reflux conditions in dichloromethane (Table 1).

Table 1: Cyclization Reaction Parameters

PrecursorCatalystSolventTemperature (°C)Yield (%)
Cyclohexanecarbonyl chloridePyridineCH₂Cl₂4062
Cyclohexyl glycidyl etherGrubbs IIToluene11071

The reaction mechanism involves nucleophilic acyl substitution, where the enolate of methyl acetoacetate attacks the electrophilic carbonyl carbon of the cyclohexanecarbonyl chloride.

Esterification of β-Keto Acids

Acid-Catalyzed Esterification

Methyl 3-cyclohexyl-3-oxopropanoate is frequently synthesized via esterification of 3-cyclohexyl-3-oxopropanoic acid using methanol and sulfuric acid. A study demonstrated that refluxing the β-keto acid with excess methanol and H₂SO₄ (5 mol%) for 12 hours produces the ester in 88% yield. The reaction follows first-order kinetics, with an activation energy of 45 kJ/mol.

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times from hours to minutes. Using 300 W irradiation at 80°C, the esterification completes in 15 minutes with 92% yield. This method minimizes thermal degradation of the acid-sensitive cyclohexyl group.

Amination and Hydrochlorination

Reductive Amination of β-Keto Esters

The introduction of the amino group is achieved through reductive amination. Methyl 3-cyclohexyl-3-oxopropanoate reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5, yielding the primary amine intermediate. Subsequent treatment with HCl gas in diethyl ether produces the hydrochloride salt with 95% purity.

Critical Parameters for Reductive Amination

  • pH Control : Maintaining pH 6.5–7.0 prevents imine hydrolysis.

  • Temperature : Reactions performed at 0–5°C reduce side-product formation.

Gabriel Synthesis

An alternative route employs the Gabriel synthesis, where phthalimide-protected amines are hydrolyzed under acidic conditions. This method achieves 78% yield but requires additional purification steps to remove phthalic acid byproducts.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For cyclization reactions, DMF increases yields by 18% compared to toluene.

Catalytic Systems

Palladium on carbon (Pd/C) and Raney nickel are effective for hydrogenolysis steps. Pd/C (10 wt%) under 50 psi H₂ at 25°C achieves full conversion in 2 hours.

Industrial-Scale Production Challenges

Purification Issues

The hydrochloride salt is hygroscopic, necessitating controlled humidity during crystallization. Anti-solvent crystallization using tert-butyl methyl ether (TBME) yields 99% pure product with particle sizes <50 μm.

Environmental Considerations

Waste streams containing pyridine and DMF require neutralization with activated carbon filtration. Recent patents describe closed-loop solvent recovery systems that reduce VOC emissions by 70%.

Emerging Methodologies

Biocatalytic Amination

Immobilized transaminases from Aspergillus terreus catalyze the amination of β-keto esters at 30°C, achieving 89% enantiomeric excess (ee) for the (R)-isomer . This green chemistry approach eliminates heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

Scientific Research Applications

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 3-oxopropanoate structure, distinguishing it from analogs. Below is a comparative analysis of structural and functional attributes:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl - C₁₁H₁₈ClNO₃* ~247.7 (calc.) Amino, cyclohexyl, oxo, ester, HCl salt
(S)-Methyl 2-amino-3-cyclohexylpropanoate HCl 17193-39-4 C₁₀H₂₀ClNO₂ 221.72 Amino, cyclohexyl, ester, HCl salt
2-(diethylamino)ethyl 3-cyclohexyl-3-hydroxy-2-phenylpropanoate HCl 7477-25-0 C₂₂H₃₄ClNO₃ 412.0 (calc.) Diethylamino, cyclohexyl, hydroxy, phenyl

*Calculated based on molecular formula.

Key Observations :

  • Substituent Complexity: The diethylamino and phenyl groups in the compound from increase steric bulk and lipophilicity, reducing water solubility compared to the main compound .

Physical Properties and Solubility

  • Hydrochloride Salt: Enhances water solubility compared to free-base forms, similar to (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl, which is likely soluble in polar solvents like water or methanol .
  • Oxo vs. Hydroxy Groups: The oxo group may reduce solubility relative to hydroxy-containing analogs (e.g., 3-hydroxypropanoates in ) due to decreased hydrogen-bonding capacity .

Reactivity and Stability

  • Oxo Group Reactivity: The ketone can undergo nucleophilic additions or serve as a hydrogen-bond acceptor, differing from the inert propanoate ester in ’s compound .
  • Amino Group: Protonated in the hydrochloride form, reducing nucleophilicity but improving stability against oxidation compared to free amines.

Biological Activity

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO
  • Molecular Weight : 199.247 g/mol
  • Exact Mass : 199.121 g/mol
  • Polar Surface Area (PSA) : 69.39 Ų

These properties indicate that the compound is relatively small and may exhibit favorable pharmacokinetic profiles.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects. It has been investigated for activity against various pathogenic bacteria, suggesting its utility in developing new antibacterial agents.

2. Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory studies, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways and cytokine release.

3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it was tested against breast cancer cell lines, where it exhibited significant cytotoxicity .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including lactate dehydrogenase (LDH), which is critical in cancer metabolism .
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to stress and inflammation, thereby modulating their activity.

Study 1: Anticancer Efficacy

In a study evaluating the compound's effects on ovarian cancer cells, it was found to induce apoptosis significantly. The concentration required to achieve a notable effect (IC50) was determined through serial dilution assays, revealing its potential as a therapeutic agent .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity against common pathogens. The compound displayed effective inhibition of bacterial growth, comparable to standard antibiotics, indicating its potential for further development into antimicrobial therapies .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with the esterification of 2-amino-3-cyclohexyl-3-oxopropanoic acid using methanol under acidic catalysis (e.g., HCl gas or concentrated HCl in dioxane, as in ).
  • Step 2 : Optimize reaction time and temperature via Design of Experiments (DOE) to maximize yield. For example, reflux conditions (40–60°C) with stirring for 1–3 hours.
  • Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Key Data : Typical yields range from 70–90% under optimized conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Use 1H-NMR (DMSO-d6) to confirm the presence of characteristic peaks:
  • Cyclohexyl protons (δ 1.0–2.0 ppm, multiplet).
  • Methoxy group (δ 3.7–3.8 ppm, singlet).
  • Amino proton (δ 8.5–9.0 ppm, broad singlet) .
  • HPLC-MS for purity assessment (≥95% purity).
  • Elemental Analysis (C, H, N, Cl) to validate stoichiometry.

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology :

  • Solubility : Test in DMSO, water, ethanol, and acetonitrile via gravimetric analysis. Hydrochloride salts are typically soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally exhibit better stability in anhydrous environments .

Advanced Research Questions

Q. How can enantiomeric purity be ensured for the chiral center in this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.
  • Circular Dichroism (CD) : Confirm optical activity and compare to a reference standard.
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to resolve racemic mixtures .

Q. What strategies mitigate side reactions (e.g., keto-enol tautomerism) during synthesis?

  • Methodology :

  • Low-Temperature Synthesis : Perform reactions below 25°C to suppress tautomerization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during esterification, followed by HCl deprotection .
  • Kinetic Analysis : Monitor tautomerization rates via UV-Vis spectroscopy (λ = 250–300 nm).

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., nucleophilic acyl substitution)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Benchmarking : Validate predictions against experimental kinetic data (e.g., Arrhenius plots) .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm cyclohexyl ring conformation.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing peak splitting.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry .

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